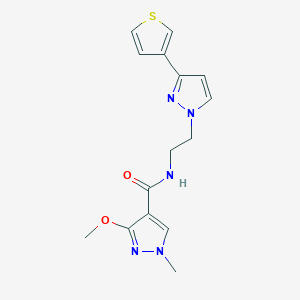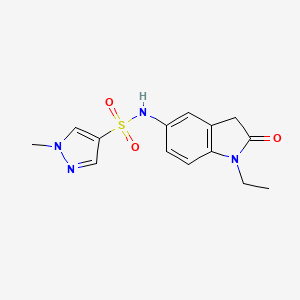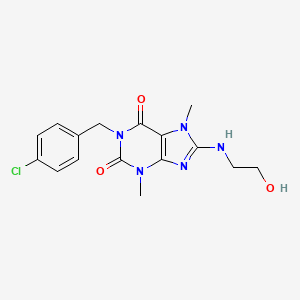
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been studied for its potential therapeutic applications in various scientific research fields. One of the major applications of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is in the treatment of cancer. Studies have shown that 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 inhibits the activity of the protein tyrosine kinase Src, which is known to play a key role in the development and progression of cancer. 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have antiviral activity against hepatitis C virus.
Mécanisme D'action
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 inhibits the activity of the protein tyrosine kinase Src by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. The inhibition of Src activity by 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 induces apoptosis and inhibits cell proliferation, migration, and invasion. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. In inflammatory diseases, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is its specificity for Src kinase. This makes it a valuable tool for studying the role of Src in various cellular processes. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606. One area of research is the development of more potent and selective Src inhibitors based on the structure of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606. Another area of research is the investigation of the potential use of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, the role of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in other cellular processes, such as autophagy and DNA damage response, warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 involves the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with 2-amino-5-difluoromethanesulfonylbenzonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in high yield and purity.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2N2O3S/c14-7-5-8(11(15)18-6-7)12(20)19-9-3-1-2-4-10(9)23(21,22)13(16)17/h1-6,13H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKLHWTFXOGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)
![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)
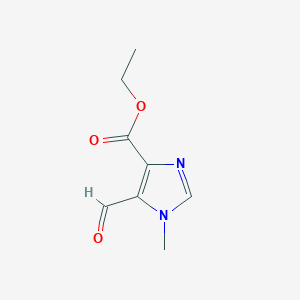
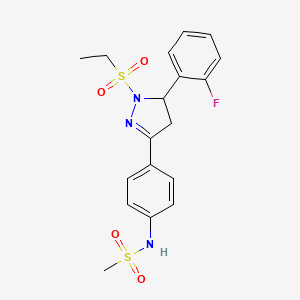

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)
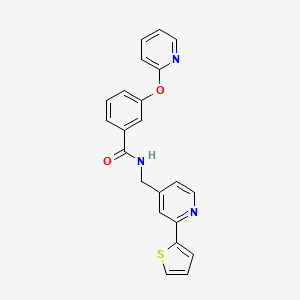
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
